4-Iodo-2-methylbenzothiazole
Overview
Description
4-Iodo-2-methylbenzothiazole is an organic compound belonging to the benzothiazole family It is characterized by the presence of an iodine atom at the fourth position and a methyl group at the second position on the benzothiazole ring
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to interact with various biological targets, including bcl-2, a key enzyme involved in apoptosis
Mode of Action
Benzothiazole derivatives have been reported to inhibit bcl-2, an anti-apoptotic protein . This suggests that 4-Iodo-2-methylbenzothiazole might interact with its targets to induce apoptosis, but further studies are required to confirm this hypothesis.
Biochemical Pathways
It is known that modulation of bcl-2 activity can affect apoptosis, a crucial process in cell survival and death . Therefore, it is plausible that this compound might influence pathways related to apoptosis.
Pharmacokinetics
These properties are critical for the bioavailability and efficacy of a drug
Result of Action
If this compound acts similarly to other benzothiazole derivatives, it might induce apoptosis in cells by inhibiting anti-apoptotic proteins like bcl-2
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of a compound
Biochemical Analysis
Biochemical Properties
4-Iodo-2-methylbenzothiazole plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been found to interact with the BCL-2 family of proteins, which are key regulators of apoptosis. The compound binds to the anti-apoptotic proteins BCL-2 and BCL-XL, inhibiting their function and promoting the apoptotic pathway. This interaction is crucial in cancer research, as it can potentially lead to the development of new cancer therapies .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces apoptosis by disrupting the balance between pro-apoptotic and anti-apoptotic proteins. It influences cell signaling pathways, particularly those involved in cell survival and death. Additionally, this compound affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, thereby altering cellular metabolism and promoting cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the BH3 domain of BCL-2 family proteins, inhibiting their anti-apoptotic function. This binding prevents the interaction of BCL-2 with pro-apoptotic proteins like BAX and BAK, leading to the release of cytochrome c from mitochondria and activation of the caspase cascade. This cascade ultimately results in programmed cell death. Additionally, this compound may influence gene expression by modulating transcription factors involved in apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively induces apoptosis in cancer cells without causing significant toxicity to normal tissues. At higher doses, toxic effects such as liver and kidney damage have been observed. These threshold effects highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to apoptosis. It interacts with enzymes such as caspases, which play a critical role in the execution phase of apoptosis. The compound also affects metabolic flux by altering the levels of key metabolites involved in cell survival and death. These interactions underscore the compound’s potential as a modulator of metabolic pathways in cancer therapy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound tends to accumulate in mitochondria, where it exerts its apoptotic effects. This localization is crucial for its function, as the mitochondria are central to the regulation of apoptosis .
Subcellular Localization
The subcellular localization of this compound is primarily in the mitochondria. This localization is directed by specific targeting signals and post-translational modifications that guide the compound to the mitochondrial membrane. Once localized, this compound interacts with mitochondrial proteins to induce apoptosis. This targeted approach enhances its efficacy and reduces off-target effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-methylbenzothiazole typically involves the iodination of 2-methylbenzothiazole. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds as follows:
2-Methylbenzothiazole+Iodine+Oxidizing Agent→this compound
The reaction is usually carried out in a solvent like acetic acid or dichloromethane at a controlled temperature to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-2-methylbenzothiazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of 2-methylbenzothiazole.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide, potassium thiolate, or alkyl halides in the presence of a base.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: 4-Amino-2-methylbenzothiazole, 4-Thio-2-methylbenzothiazole.
Oxidation: this compound sulfoxide, this compound sulfone.
Reduction: 2-Methylbenzothiazole.
Scientific Research Applications
4-Iodo-2-methylbenzothiazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Comparison with Similar Compounds
2-Methylbenzothiazole: Lacks the iodine atom, making it less reactive in halogen-specific reactions.
4-Bromo-2-methylbenzothiazole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological properties.
4-Chloro-2-methylbenzothiazole: Contains a chlorine atom, which affects its chemical behavior and applications.
Uniqueness: 4-Iodo-2-methylbenzothiazole is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for forming halogen bonds. This makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.
Properties
IUPAC Name |
4-iodo-2-methyl-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6INS/c1-5-10-8-6(9)3-2-4-7(8)11-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHZZMLIIOOAGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC=C2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6INS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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